N-Boc-4-piperidineethanol

Beschreibung

The exact mass of the compound Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

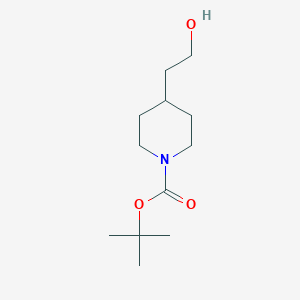

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNJZIDYXCGAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357554 | |

| Record name | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89151-44-0 | |

| Record name | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-4-piperidineethanol (CAS: 89151-44-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-4-piperidineethanol, a key building block in medicinal chemistry. It details its chemical and physical properties, experimental protocols for its synthesis and characterization, and its applications in the development of novel therapeutics, particularly as a precursor for kinase inhibitors and antiviral agents.

Core Properties

This compound, systematically named tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, is a piperidine derivative protected with a tert-butoxycarbonyl (Boc) group.[1] This protecting group enhances its stability and allows for controlled chemical modifications, making it a valuable intermediate in multi-step organic synthesis.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 89151-44-0 | |

| Molecular Formula | C₁₂H₂₃NO₃ | |

| Molecular Weight | 229.32 g/mol | |

| Appearance | Colorless to light yellow viscous liquid or solid | [2] |

| Boiling Point | 120-150 °C at 0.5 mmHg | |

| Density | 1.043 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4730 | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound involves the reduction of a suitable carboxylic acid or ester precursor. A plausible and frequently utilized approach is the reduction of N-Boc-piperidine-4-acetic acid or its corresponding ester.

Experimental Protocol: Reduction of N-Boc-piperidine-4-acetic acid

This protocol is based on established methods for the reduction of carboxylic acids to alcohols using borane complexes.

Materials:

-

N-Boc-piperidine-4-acetic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperidine-4-acetic acid in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the carboxylic acid.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Add a solution of sodium hydroxide and stir the mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, and the protons of the hydroxyethyl side chain. The methylene protons adjacent to the hydroxyl group would likely appear as a triplet, and the protons of the piperidine ring would show complex multiplets.

-

¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring and the hydroxyethyl side chain.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the hydroxyl (-OH) group, C-H stretching vibrations, and a strong absorption for the carbonyl (C=O) of the Boc protecting group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for diverse chemical transformations.

Inhibitors of VEGF Receptor Tyrosine Kinase

This compound is utilized in the preparation of anilinoquinazoline-based inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[] These inhibitors play a critical role in anti-angiogenesis therapy for cancer by blocking the signaling pathways that lead to the formation of new blood vessels that supply tumors. The VEGF signaling cascade involves the binding of VEGF to its receptor (VEGFR), leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.

VEGF Signaling Pathway:

Caption: Simplified VEGF signaling pathway.

CCR5 Receptor Antagonists

This compound also serves as a precursor for the synthesis of 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists, which exhibit antiviral activities, particularly against HIV.[] The C-C chemokine receptor type 5 (CCR5) is a coreceptor used by the most common strains of HIV to enter host cells. By blocking this receptor, these antagonists prevent the virus from infecting immune cells. The CCR5 signaling pathway is complex and involves the binding of chemokines, leading to downstream signaling that modulates immune cell trafficking and function.

CCR5-Mediated HIV Entry and Inhibition:

Caption: CCR5 as a coreceptor for HIV entry.

Safety and Handling

This compound is classified as a combustible liquid. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and eye protection. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific experimental details and analytical data, it is recommended to consult the certificates of analysis from commercial suppliers and relevant scientific literature.

References

N-Boc-4-Piperidineethanol: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: N-tert-butoxycarbonyl-4-piperidineethanol stands as a pivotal molecular scaffold in the landscape of contemporary medicinal chemistry. Its inherent structural features, combining a protected piperidine ring with a reactive primary alcohol, render it an exceptionally versatile building block for the synthesis of a diverse array of complex and biologically active molecules. This guide provides a comprehensive overview of the applications of N-Boc-4-piperidineethanol in pharmaceutical research, detailing its role in the development of targeted therapies, including kinase inhibitors and receptor antagonists. The content delves into specific experimental protocols, presents quantitative data for key transformations, and visualizes complex chemical and biological pathways to furnish researchers with a thorough understanding of its synthetic utility and therapeutic potential.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif found in a vast number of approved pharmaceutical agents, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The strategic incorporation of a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances its utility in multi-step syntheses by preventing unwanted side reactions and allowing for controlled deprotection under specific conditions. Furthermore, the primary alcohol functionality of this compound serves as a versatile handle for a wide range of chemical transformations, enabling the introduction of diverse pharmacophores and the exploration of extensive chemical space.

This unique combination of features has positioned this compound as a cornerstone in the synthesis of high-value clinical candidates and approved drugs. Its application spans multiple therapeutic areas, most notably in oncology and virology, where it has been instrumental in the development of potent and selective inhibitors of key biological targets.

Key Therapeutic Targets and Applications

This compound is a crucial intermediate in the synthesis of compounds targeting a range of diseases. Two prominent examples include its use in the development of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors for cancer therapy and C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV.

VEGF Receptor Tyrosine Kinase Inhibitors

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2][3] Inhibiting the signaling cascade initiated by VEGF binding to its receptors is a clinically validated strategy in oncology. This compound is utilized in the synthesis of anilinoquinazoline-based VEGFR inhibitors.[1] The piperidineethanol side chain is often modified and incorporated into the quinazoline scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties of the final compound.

CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that is used by the most common strains of HIV to enter host immune cells.[4][5] Small molecules that block the interaction between the viral gp120 envelope protein and the CCR5 co-receptor are effective antiviral agents. This compound serves as a key building block in the synthesis of complex 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists. The piperidineethanol moiety is typically elaborated to introduce functionalities that enhance the antagonist's binding affinity and overall antiviral potency.

Experimental Protocols and Data

The synthetic utility of this compound is exemplified by its participation in a variety of chemical transformations. The Mitsunobu reaction is a particularly powerful method for the functionalization of its primary alcohol, allowing for the formation of C-O, C-N, and C-S bonds with inversion of stereochemistry.

Representative Experimental Protocol: Mitsunobu Reaction with Phthalimide

This protocol details the synthesis of tert-butyl 4-(2-phthalimidoethyl)piperidine-1-carboxylate, a key intermediate for the introduction of a primary amine after deprotection.

Reaction Scheme:

Materials:

-

This compound

-

Phthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, the solution is cooled to 0 °C in an ice bath.

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with dichloromethane.

-

The organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired tert-butyl 4-(2-phthalimidoethyl)piperidine-1-carboxylate.

Quantitative Data for Mitsunobu Reaction

The following table summarizes typical quantitative data for the Mitsunobu reaction of this compound with phthalimide.

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 eq | [2] |

| Phthalimide | 1.2 eq | [2] |

| Triphenylphosphine (PPh₃) | 1.2 eq | [2] |

| Diisopropyl azodicarboxylate (DIAD) | 1.2 eq | [2] |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 12-24 hours | [2] |

| Product | tert-butyl 4-(2-phthalimidoethyl)piperidine-1-carboxylate | |

| Yield | Quantitative | [1] |

| Characterization Data | ||

| ¹H NMR (CDCl₃, 400 MHz) | Data to be obtained from specific literature sources | |

| ¹³C NMR (CDCl₃, 100 MHz) | Data to be obtained from specific literature sources | |

| Mass Spectrometry (ESI) | Data to be obtained from specific literature sources |

Visualizing Pathways and Workflows

Signaling Pathways

The biological targets of molecules derived from this compound are often key components of complex signaling pathways. Understanding these pathways is crucial for rational drug design.

Caption: VEGF Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a derivative of this compound.

Caption: General Experimental Workflow for Mitsunobu Reaction.

Conclusion

This compound is an indispensable tool in the arsenal of the modern medicinal chemist. Its robust and versatile nature allows for the efficient construction of complex molecular architectures that are central to the development of novel therapeutics. The ability to readily functionalize the primary alcohol, coupled with the stability and controlled reactivity afforded by the Boc-protected piperidine ring, ensures its continued and widespread application in drug discovery and development. This guide has provided a snapshot of its utility, offering both the theoretical underpinnings and practical considerations for its use in the synthesis of potent bioactive molecules. As the quest for more selective and effective drugs continues, the strategic application of such well-designed building blocks will remain paramount to success.

References

N-Boc-4-piperidineethanol molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for N-Boc-4-piperidineethanol, a key building block in synthetic organic chemistry, often utilized in the development of pharmaceutical compounds.

Chemical Properties

This compound, also known as N-(tert-Butoxycarbonyl)-4-piperidineethanol, is a derivative of piperidine.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions in multi-step syntheses.

A summary of its key molecular identifiers and properties is presented below.

| Property | Value |

| Molecular Formula | C12H23NO3[1][] |

| Molecular Weight | 229.32 g/mol [1][] |

| CAS Number | 89151-44-0[1] |

Experimental Protocols

Detailed experimental protocols involving this compound are specific to the reaction in which it is being used. As a starting material or intermediate, its application can be found in a wide range of synthetic procedures. For instance, it is used in the preparation of anilinoquinazoline VEGF receptor tyrosine kinase inhibitors and 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists.[] Researchers should refer to specific literature for detailed methodologies related to their target molecule.

Logical Relationships in Synthesis

The use of this compound in a synthetic route can be generalized as follows: The Boc-protected nitrogen prevents its participation in reactions while the hydroxyl group is modified or used as a point of attachment. Subsequently, the Boc group can be removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.

Caption: Generalized synthetic workflow using this compound.

References

An In-Depth Technical Guide to tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, and synthesis. Furthermore, it explores its significant applications in drug discovery, particularly its emerging role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). Experimental protocols and characterization data are provided to support researchers in their synthetic and drug development endeavors.

Chemical Structure and Properties

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a 2-hydroxyethyl group and protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The Boc protecting group enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate in multi-step organic syntheses.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | [1] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| CAS Number | 118811-03-3 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |

| InChI Key | LTVQOFUGXMVESU-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCO | [1] |

Synthesis and Characterization

The most common synthetic route to tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate involves the reduction of the corresponding aldehyde, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate.

Experimental Protocol: Synthesis via Reduction

This protocol describes the synthesis of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate from tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate.

Materials:

-

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for the preparation of the target compound.

Characterization Data

The structural integrity of synthesized tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.08 (br s, 2H), 3.65 (t, J = 6.4 Hz, 2H), 2.68 (t, J = 12.4 Hz, 2H), 1.70 (d, J = 12.8 Hz, 2H), 1.51 (q, J = 6.4 Hz, 2H), 1.44 (s, 9H), 1.28-1.10 (m, 3H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 155.0, 79.2, 60.9, 44.0 (br), 38.9, 35.6, 31.9, 28.5. |

| FTIR (neat) | ν (cm⁻¹): 3400-3300 (br, O-H), 2975, 2925 (C-H), 1685 (C=O), 1420, 1245, 1165. |

| Mass Spectrometry (ESI+) | m/z: 230.17 [M+H]⁺, 252.15 [M+Na]⁺. |

Applications in Drug Discovery and Development

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, possessing a protected amine and a primary alcohol, allows for sequential and site-selective modifications.

Role as a Versatile Linker in PROTACs

A significant and rapidly growing application of this molecule is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[2] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two ligands.[2]

The linker's length, rigidity, and chemical composition are critical for the efficacy of the PROTAC, as they dictate the spatial orientation of the POI and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2] tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate and its derivatives are frequently employed as components of these linkers.[3][4] The piperidine ring can provide a degree of conformational constraint, while the hydroxyethyl group offers a convenient handle for further chemical elaboration to connect to either the POI-binding or E3 ligase-binding moiety.

Diagram of PROTAC Action:

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Intermediate in the Synthesis of Bioactive Molecules

Beyond its use in PROTACs, the piperidine scaffold is a common motif in a vast number of biologically active compounds. The title compound serves as a valuable starting material for the synthesis of various piperidine-containing drugs, including but not limited to, analgesics, anti-inflammatory agents, and treatments for neurological disorders.[5] The presence of the piperidine ring is often associated with improved pharmacokinetic properties and enhanced interactions with biological targets such as neurotransmitter receptors.[5]

Safety Information

Based on available data for structurally related compounds, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate should be handled with care in a laboratory setting.

Table 3: Hazard Identification

| Hazard Statement | Precautionary Statement |

| May be harmful if swallowed. | Wash hands thoroughly after handling. |

| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

Disclaimer: This safety information is based on data for similar compounds and may not be fully comprehensive for the title compound. A full risk assessment should be conducted before handling.

Conclusion

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a valuable and versatile building block in the field of drug discovery and development. Its utility as a linker in the rapidly advancing area of PROTACs highlights its importance in the creation of novel therapeutics. The synthetic protocols and characterization data provided in this guide are intended to facilitate its use by researchers and scientists in the pharmaceutical industry and academia. As the quest for new and more effective drugs continues, the demand for such well-defined and functionalized chemical intermediates is expected to grow.

References

- 1. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 [smolecule.com]

An In-depth Technical Guide to the Physical Properties of N-Boc-4-piperidineethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of N-Boc-4-piperidineethanol (tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate), a crucial intermediate in the synthesis of various pharmaceutical compounds. This document outlines its density and boiling point, details the experimental methodologies for their determination, and presents a visual representation of its synthetic pathway.

Core Physical Properties

This compound is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyethyl group at the 4-position. Its physical characteristics are pivotal for its application in synthetic chemistry, influencing reaction conditions, purification methods, and storage requirements.

Quantitative Data Summary

The essential physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Conditions |

| Density | 1.043 g/mL | at 25 °C[1] |

| Boiling Point | 120-150 °C | at 0.5 mmHg[1] |

| Molecular Formula | C₁₂H₂₃NO₃ | |

| Molecular Weight | 229.32 g/mol | |

| Refractive Index | n20/D 1.4730 |

Experimental Protocols

The following sections detail the standard experimental procedures for determining the density and boiling point of liquid compounds like this compound.

Density Determination using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, accurately known volume.

Apparatus:

-

Pycnometer (Gay-Lussac type)

-

Analytical balance

-

Thermometer

-

Water bath

-

The liquid sample (this compound)

-

Distilled water (as a reference liquid)

-

Filter paper

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass (m₀).

-

Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring any excess water escapes through the capillary.

-

Dry the exterior of the pycnometer with filter paper and weigh it (m₁).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the sample liquid (this compound) at the same temperature.

-

Weigh the pycnometer filled with the sample liquid (m₂).

-

The density of the sample liquid (ρₛ) is calculated using the known density of water (ρᵥ) at that temperature with the following formula:

ρₛ = ((m₂ - m₀) / (m₁ - m₀)) * ρᵥ

Boiling Point Determination at Reduced Pressure

Since this compound has a high boiling point at atmospheric pressure, its boiling point is typically determined under reduced pressure to prevent decomposition.

Apparatus:

-

Short-path distillation apparatus or a similar setup for vacuum distillation

-

Heating mantle or oil bath

-

Thermometer

-

Vacuum pump

-

Manometer

-

Boiling chips or a magnetic stirrer

-

The liquid sample (this compound)

Procedure:

-

Place a small volume of the liquid sample and boiling chips into the distillation flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer so that the top of the bulb is level with the side arm leading to the condenser.

-

Connect the apparatus to a vacuum pump via a manometer.

-

Gradually reduce the pressure in the system to the desired value (e.g., 0.5 mmHg).

-

Begin heating the sample gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Logical Relationship Visualization

The following diagram illustrates a common synthetic route to this compound, starting from 4-piperidineethanol. This protection step is a fundamental transformation in organic synthesis.

Caption: Synthetic pathway for this compound.

References

The Versatile Heterocyclic Building Block: A Technical Guide to N-Boc-4-piperidineethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-piperidineethanol, also known as tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, is a valuable heterocyclic building block in the field of medicinal chemistry and drug discovery. Its unique structural features, including a Boc-protected piperidine ring and a primary alcohol functional group, make it a versatile synthon for the creation of a diverse array of complex molecules with significant therapeutic potential. The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in blockbuster drugs due to its favorable pharmacokinetic properties. The Boc protecting group offers stability during multi-step syntheses and can be readily removed under acidic conditions, while the hydroxyethyl side chain provides a convenient handle for further chemical modifications. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below, providing essential data for its use in synthetic chemistry.

| Property | Value |

| CAS Number | 89151-44-0[1][2] |

| Molecular Formula | C₁₂H₂₃NO₃[1][2] |

| Molecular Weight | 229.32 g/mol [1][2] |

| Appearance | Colorless to light yellow oil or solid |

| Boiling Point | 120-150 °C at 0.5 mmHg[1] |

| Density | 1.043 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.4730[1] |

| Synonyms | tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, N-(tert-Butoxycarbonyl)-4-piperidineethanol |

| InChI Key | YBNJZIDYXCGAPX-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CCO)CC1[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a corresponding carboxylic acid or ester derivative. A common and efficient method involves the reduction of ethyl 1-Boc-piperidine-4-acetate.

Experimental Protocol: Reduction of Ethyl 1-Boc-piperidine-4-acetate

This protocol outlines the reduction of the ester functionality of ethyl 1-Boc-piperidine-4-acetate to the primary alcohol of this compound using a suitable reducing agent such as lithium borohydride or borane-tetrahydrofuran complex.

Materials:

-

Ethyl 1-Boc-piperidine-4-acetate

-

Lithium borohydride (LiBH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash column chromatography system with silica gel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1-Boc-piperidine-4-acetate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of lithium borohydride (2.0-3.0 equivalents) in THF or a 1M solution of borane-tetrahydrofuran complex (2.0-3.0 equivalents) to the stirred solution of the ester.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

-

Work-up: Add saturated aqueous sodium bicarbonate solution to the mixture. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure product.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Two notable examples are its use in the preparation of anilinoquinazoline-based Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors and 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists.[]

VEGF Receptor Tyrosine Kinase Inhibitors

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes the growth of new blood vessels (angiogenesis). In cancer, tumors exploit this process to secure a blood supply for their growth and metastasis. VEGF receptor tyrosine kinase inhibitors block the signaling cascade initiated by VEGF, thereby inhibiting tumor angiogenesis and growth.

The binding of VEGF-A to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. Anilinoquinazoline-based inhibitors, synthesized using this compound, act as ATP-competitive inhibitors at the tyrosine kinase domain of VEGFR2, thus blocking the entire downstream signaling cascade.

Caption: VEGF Signaling Pathway and Site of Inhibition.

CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of the Human Immunodeficiency Virus (HIV) to enter host immune cells, such as T-cells. CCR5 receptor antagonists are a class of antiretroviral drugs that block this entry process, thereby preventing viral replication.

The HIV entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of a T-cell. This binding induces a conformational change in gp120, allowing it to then bind to the CCR5 co-receptor. This second binding event triggers a further conformational change in another viral protein, gp41, which mediates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell. 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists, synthesized from this compound, are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding stabilizes a conformation of the receptor that is unable to interact with gp120, thus blocking viral entry.

References

Methodological & Application

Application Notes and Protocols for the O-Alkylation of N-Boc-4-piperidineethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the O-alkylation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (N-Boc-4-piperidineethanol), a valuable building block in medicinal chemistry. The described method is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected piperidine nitrogen and a primary alcohol. The selective O-alkylation of the hydroxyl group allows for the introduction of a wide variety of substituents, enabling the synthesis of diverse chemical libraries for drug discovery programs. This protocol details a general procedure for the O-alkylation of this compound using an alkyl halide in the presence of a strong base.

Reaction Principle

The O-alkylation of this compound proceeds via a Williamson ether synthesis, which is a nucleophilic substitution (SN2) reaction.[1][2] In the first step, a strong base is used to deprotonate the primary alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired ether.[2][3][4] The use of a polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is generally preferred to facilitate the SN2 reaction.[5]

Experimental Protocol

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Alkyl Halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide is typically accompanied by the evolution of hydrogen gas.

-

Addition of Alkylating Agent: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the O-alkylation of this compound with various alkyl halides.

| Entry | Alkyl Halide (R-X) | Base (eq) | Solvent | Time (h) | Yield (%) |

| 1 | Methyl Iodide | NaH (1.2) | THF | 4 | 85 |

| 2 | Ethyl Bromide | NaH (1.2) | THF | 6 | 82 |

| 3 | Benzyl Bromide | NaH (1.2) | DMF | 3 | 90 |

Mandatory Visualizations

Caption: Experimental workflow for the O-alkylation of this compound.

Caption: Mechanism of the Williamson ether synthesis for O-alkylation.

References

Application Notes and Protocols for the Use of N-Boc-4-piperidineethanol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of N-Boc-4-piperidineethanol in solid-phase peptide synthesis (SPPS). The incorporation of this building block introduces a piperidine-ethanol moiety at the C-terminus of a peptide, a structural motif of significant interest in medicinal chemistry for its potential to enhance pharmacological properties. These protocols are intended to be a comprehensive guide for researchers aiming to synthesize peptides with modified C-termini, offering a strategic approach to developing novel peptidomimetics and therapeutic peptides.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected piperidine nitrogen and a primary hydroxyl group. In peptide synthesis, it serves as a valuable building block for introducing a conformationally constrained, yet flexible, C-terminal modification. The piperidine scaffold is a common feature in many approved drugs, recognized for its ability to impart favorable pharmacokinetic properties such as improved metabolic stability and receptor interaction.[1] The Boc (tert-butyloxycarbonyl) protecting group ensures compatibility with standard peptide synthesis strategies, allowing for controlled, stepwise assembly of the peptide chain.[2][3]

The primary application of this compound in this context is the generation of peptide alcohols, where the C-terminal carboxylic acid is replaced by a hydroxyethyl-piperidine group. This modification can significantly alter the peptide's polarity, hydrogen bonding capacity, and overall three-dimensional structure, potentially leading to enhanced biological activity and improved drug-like properties.

Core Applications

The incorporation of an this compound moiety at the C-terminus of a peptide can serve several strategic purposes in drug design and development:

-

Enhanced Metabolic Stability: The modification of the C-terminal carboxyl group can block recognition by carboxypeptidases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.

-

Improved Pharmacokinetic Profile: The piperidine ring can influence the lipophilicity and polarity of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Constraint: The rigid piperidine ring can reduce the conformational flexibility of the peptide's C-terminus, which may pre-organize the peptide into a bioactive conformation for enhanced receptor binding and selectivity.[1]

-

Scaffold for Further Derivatization: The piperidine nitrogen, after Boc-deprotection, can serve as a handle for further chemical modifications, allowing for the creation of more complex and diverse peptide structures.

Data Presentation: Expected Performance in SPPS

While specific yields are highly dependent on the peptide sequence and coupling efficiency, the following table provides representative data for the synthesis of a model decapeptide with a C-terminal piperidine-ethanol modification.

| Parameter | Expected Outcome | Notes |

| Resin Loading Efficiency | 70-90% | The efficiency of attaching this compound to the resin is crucial for the overall yield. |

| Average Coupling Yield per Cycle | >98% | Monitored by Kaiser test or other in-process controls. Difficult couplings may require double coupling or alternative activators.[4] |

| Crude Peptide Purity (by HPLC) | 50-80% | Highly sequence-dependent. Aggregation-prone sequences may result in lower purity. |

| Final Yield after Purification | 15-40% | Based on the initial resin loading. |

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide with a C-terminal piperidine-ethanol modification using Fmoc/tBu chemistry.

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin

This protocol describes the loading of this compound onto a 2-chlorotrityl chloride resin, which is suitable for the synthesis of C-terminally modified peptides and protected peptide fragments.

Materials and Reagents:

-

2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

-

Reagent Preparation: In a separate flask, dissolve this compound (2.0 eq, 2.0 mmol, 458.6 mg) in anhydrous DCM (5 mL).

-

Resin Activation and Coupling: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIPEA (4.0 eq, 4.0 mmol, 0.7 mL).

-

Agitation: Gently agitate the resin slurry at room temperature for 2-4 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined gravimetrically or by a colorimetric test after cleaving a small sample.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for elongating the peptide chain on the this compound-loaded resin.

Materials and Reagents:

-

This compound-loaded resin

-

Fmoc-protected amino acids

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

DIPEA

-

20% (v/v) Piperidine in DMF

-

DMF, peptide synthesis grade

-

DCM

Procedure:

-

Boc Deprotection:

-

Swell the resin in DMF for 30 minutes.

-

Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the Boc group.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Neutralize the resin with 10% DIPEA in DMF (2 x 5 min).

-

Wash the resin with DMF (5x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal amount of DMF.

-

Add DIPEA (6.0 eq) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive, recoupling may be necessary.

-

-

Washing: After complete coupling, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials and Reagents:

-

Peptide-resin

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

-

Agitation: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

-

Visualizations

Caption: Workflow for Solid-Phase Synthesis of a C-terminally Modified Peptide.

Caption: Logical Relationships of this compound in Peptide Synthesis.

Conclusion

The use of this compound in solid-phase peptide synthesis offers a robust method for introducing a C-terminal piperidine-ethanol moiety. This modification can impart desirable drug-like properties to peptide candidates, including enhanced metabolic stability and conformational definition. The protocols provided herein offer a comprehensive guide for the successful synthesis and purification of such modified peptides. Researchers are encouraged to optimize reaction conditions based on the specific peptide sequence to achieve high-purity final products for applications in drug discovery and chemical biology.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 97 89151-44-0 [sigmaaldrich.com]

- 6. N-Boc-4-哌啶乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes: N-Boc-4-piperidineethanol as a Versatile Linker Building Block for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.

N-Boc-4-piperidineethanol is a valuable building block for the synthesis of PROTAC linkers. The piperidine moiety introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This conformational constraint can lead to enhanced degradation potency. Furthermore, the nitrogen atom in the piperidine ring can improve solubility and other pharmacokinetic properties. The Boc-protected ethanol group provides a convenient handle for sequential and controlled conjugation to either the POI ligand or the E3 ligase ligand.

These application notes provide detailed protocols and data on the use of this compound in the synthesis of potent protein degraders.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.

Caption: General mechanism of PROTAC-induced protein degradation.

Data Presentation: Performance of PROTACs with Piperidine-Containing Linkers

While specific data for PROTACs derived directly from this compound is not extensively published, the following table presents representative data from PROTACs featuring piperidine-based linkers, demonstrating their efficacy in targeted protein degradation.

| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |

| ARD-69 (Rigid piperidine/piperazine-like) | Androgen Receptor | Undisclosed | 0.86 | >95 | LNCaP |

| ARD-69 (Rigid piperidine/piperazine-like) | Androgen Receptor | Undisclosed | <1 | >95 | VCaP |

| PARP1 degrader-30 (HY-168722) (Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound as a linker building block typically follows a multi-step sequence. The following protocols outline a general workflow.

Caption: General workflow for PROTAC synthesis using this compound.

Protocol 1: Synthesis of a PROTAC with a Piperidine-based Linker

This protocol describes a representative synthesis of a PROTAC where this compound is first coupled to a POI ligand, followed by deprotection and coupling to an E3 ligase ligand.

Step 1a: Mesylation of this compound

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA) (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the mesylated intermediate.

Step 1b: Coupling of the Mesylated Linker to an Amine-containing POI Ligand

-

Dissolve the amine-containing POI ligand (1.0 eq) and the mesylated this compound intermediate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected POI-linker conjugate.

Step 1c: Boc Deprotection

-

Dissolve the Boc-protected POI-linker conjugate (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine TFA salt is often used directly in the next step.

Step 1d: Amide Coupling with the E3 Ligase Ligand

-

In a separate flask, dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the deprotected POI-linker amine TFA salt (1.1 eq) and additional DIPEA (to neutralize the TFA salt) in anhydrous DMF.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC using preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Protein Degradation Assessment

Western blotting is a standard method to quantify the degradation of a target protein.

Materials:

-

Cell line of interest

-

PROTAC stock solution (e.g., in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.

-

Separate the proteins by gel electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Conclusion

This compound is a highly useful and versatile building block for the synthesis of PROTACs. The incorporation of the piperidine moiety can impart favorable physicochemical and pharmacokinetic properties, such as increased rigidity and improved solubility, which are crucial for the development of potent and effective protein degraders. The straightforward and adaptable synthetic protocols outlined in these notes provide a solid foundation for researchers to design and synthesize novel PROTACs for a wide range of therapeutic targets.

Application Notes and Protocols for Coupling Reactions of N-Boc-4-piperidineethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical coupling of N-Boc-4-piperidineethanol, a valuable building block in pharmaceutical and medicinal chemistry. The focus is on common and versatile coupling reactions, including the Mitsunobu reaction for forming ethers, esters, and other C-O and C-N bonds, Williamson ether synthesis for the formation of ethers, and esterification reactions.

Introduction

This compound is a bifunctional molecule featuring a protected secondary amine within a piperidine ring and a primary hydroxyl group. This structure makes it an ideal scaffold for introducing the piperidine moiety into target molecules, a common strategy in drug design to enhance solubility, metabolic stability, and target affinity. The primary hydroxyl group serves as a convenient handle for various coupling reactions. This document outlines reliable protocols for key transformations of this hydroxyl group.

Key Coupling Reactions and Protocols

The following sections detail the reaction conditions for three major classes of coupling reactions involving the hydroxyl group of this compound.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for the conversion of primary and secondary alcohols into a variety of functional groups, such as esters and ethers, with inversion of stereochemistry.[1][2] The reaction proceeds via a redox-condensation mechanism using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

General Reaction Scheme:

Typical Nucleophiles for this compound:

-

Phenols (for aryl ether formation)

-

Carboxylic acids (for ester formation)

-

Imides (e.g., phthalimide, for protected amine introduction)[3]

Data Summary for Mitsunobu Reactions:

While specific data for this compound is limited in the literature, the following table provides representative conditions based on general Mitsunobu protocols and reactions with similar primary alcohols.

| Nucleophile (Example) | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenol | PPh₃, DIAD | THF | 0 to RT | 12-24 | 70-90[3] |

| 4-Nitrobenzoic Acid | PPh₃, DEAD | THF | 0 to RT | 2-5 | 65-75[4] |

| Phthalimide | PPh₃, DEAD | THF | 0 to RT | 12-24 | 80-95[3] |

Experimental Protocol: Mitsunobu Etherification with Phenol

This protocol describes the coupling of this compound with a generic phenol.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the phenol, and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DIAD dropwise to the cooled and stirred solution. An exothermic reaction may be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify the residue by flash column chromatography on silica gel to obtain the desired ether product.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and reliable method for preparing ethers by the reaction of an alkoxide with a primary alkyl halide.[5] For a primary alcohol like this compound, this typically involves deprotonation with a strong base to form the corresponding alkoxide, followed by nucleophilic substitution on an alkyl halide.

General Reaction Scheme:

Data Summary for Williamson Ether Synthesis:

| Alkylating Agent (Example) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Benzyl Bromide | NaH | THF/DMF | 0 to RT | 4-12 | > 80 |

| Ethyl Iodide | NaH | THF | 0 to RT | 4-12 | > 80 |

| Methyl Iodide | K₂CO₃ | Acetone/DMF | RT to 60 | 6-18 | 70-90 |

Experimental Protocol: Williamson Ether Synthesis with Benzyl Bromide

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound in anhydrous THF and add it dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Esterification Reactions

Esterification of this compound can be achieved through several methods, including reaction with acyl chlorides or anhydrides, or by coupling with carboxylic acids using a coupling agent.

Data Summary for Esterification Reactions:

| Coupling Partner | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Acetic Anhydride | Pyridine, DMAP (cat.) | Dichloromethane (DCM) | 0 to RT | 2-6 | > 90 |

| Benzoic Acid | DCC, DMAP (cat.) | Dichloromethane (DCM) | 0 to RT | 12-24 | 80-95 |

| Substituted Benzoic Acid | H₂SO₄ (cat.) | Toluene (with Dean-Stark) | Reflux | 4-12 | 70-85 |

Experimental Protocol: Steglich Esterification with Benzoic Acid

This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

This compound (1.0 eq)

-

Benzoic acid (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve this compound, benzoic acid, and DMAP in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

-

Wash the filtrate with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Coupling Reaction Selection

Caption: Decision tree for selecting a coupling reaction with this compound.

General Experimental Workflow for Mitsunobu Reaction

Caption: A typical experimental workflow for the Mitsunobu reaction.

References

Application Notes: Methods for the Deprotection of N-Boc-4-piperidineethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis due to its stability under a variety of non-acidic conditions and its straightforward removal.[1][2] N-Boc-4-piperidineethanol is a valuable building block in medicinal chemistry, and its deprotection to yield 4-piperidineethanol is a crucial step in the synthesis of numerous active pharmaceutical ingredients.[]

This document provides a detailed overview of common and alternative methods for the deprotection of the Boc group from this compound. It includes detailed experimental protocols, a comparative data summary, and troubleshooting guidelines to assist researchers in selecting the optimal conditions for their specific synthetic needs.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most frequently accomplished under acidic conditions.[2] The mechanism involves a three-step process:

-

Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

-

Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2]

-

Decarboxylation: The carbamic acid intermediate readily decomposes, releasing carbon dioxide gas and the free amine, which is subsequently protonated by the acid to form an ammonium salt.[2]

The tert-butyl cation can be scavenged by nucleophiles or eliminate a proton to form isobutylene gas.[4]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Comparative Summary of Deprotection Methods

The selection of a deprotection method depends on factors such as the presence of other acid-sensitive functional groups, desired reaction time, and environmental considerations.[5][6] The following table summarizes various methods for the deprotection of this compound.

| Method/Reagent | Typical Solvent(s) | Temp. | Time | Yield/Efficiency | Key Remarks |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | 1 - 4 h | High to Quantitative | Highly effective but corrosive. Can cleave other acid-labile groups.[1][7] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | RT | 1 - 12 h | High to Quantitative | Potent reagent; product often precipitates as the HCl salt, simplifying isolation.[6][8] |

| p-Toluenesulfonic Acid (pTSA) | Dioxane, Methanol, Toluene | RT to 40°C | 2 - 12 h | Good to High | Milder, non-volatile acid. A greener alternative to TFA.[9][10] |

| Lewis Acids (e.g., ZnBr₂, TMSI) | Dichloromethane (DCM) | RT | Overnight | Good to High | Non-protic conditions, useful for substrates with acid-sensitive protic groups.[1][6] |

| Thermal (Boiling Water) | Water | 100°C (Reflux) | 10 min - 2 h | Quantitative | "Green" and catalyst-free method suitable for thermally stable compounds.[5][11][12] |

| Oxalyl Chloride / Methanol | Methanol | RT | 1 - 4 h | >70% | Mild, non-acidic conditions suitable for highly sensitive substrates.[5][6] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly efficient method for Boc deprotection.[7][13]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (5-10 equiv.) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-